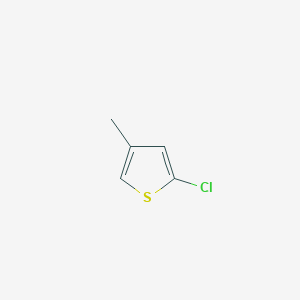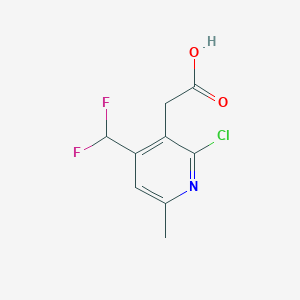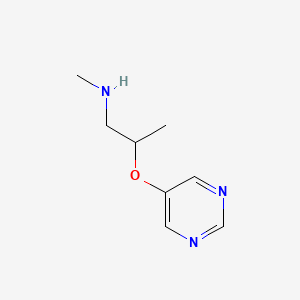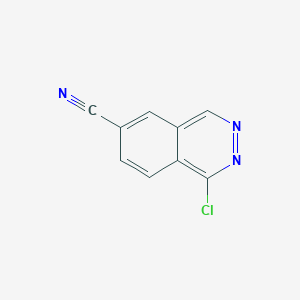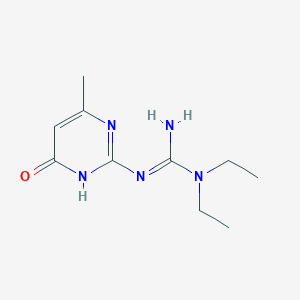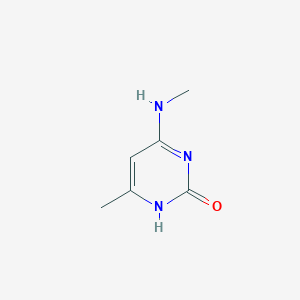
(R)-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride is a chiral compound that features an oxetane ring, which is a four-membered cyclic ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 2-(dimethoxyphosphoryl)acetate with a 60% suspension of sodium hydride in dry tetrahydrofuran, followed by the addition of azetidin-2-one . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production methods for ®-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
®-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a bioisostere for other functional groups, allowing the compound to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and the structure of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oximinooxetane: Used as a precursor for energetic oxetanes.
2,2-Disubstituted Oxetanes: Functionalized oxetanes used in drug discovery.
Azetidine Derivatives: Similar four-membered ring structures with nitrogen atoms.
Uniqueness
®-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride is unique due to its chiral nature and the presence of both amino and ester functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H12ClNO3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-2-(oxetan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5(7)4-2-10-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m1./s1 |
Clé InChI |
FZOASUHNNJEQRM-NUBCRITNSA-N |
SMILES isomérique |
COC(=O)[C@@H](C1COC1)N.Cl |
SMILES canonique |
COC(=O)C(C1COC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




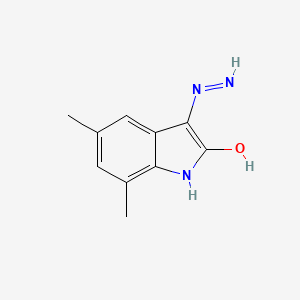

![2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13107639.png)
